2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE
Overview
Description
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a cyano group, a cycloheptapyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the cycloheptapyridine ring, followed by the introduction of the cyano group. The final steps involve the addition of the sulfanyl group and the methoxyphenylacetamide moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an amine or a hydrocarbon.
Scientific Research Applications
2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-HYDROXYPHENYL)ACETAMIDE
- 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE
Uniqueness
The uniqueness of 2-({3-CYANO-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRIDIN-2-YL}SULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-17-9-7-16(8-10-17)22-19(24)13-26-20-15(12-21)11-14-5-3-2-4-6-18(14)23-20/h7-11H,2-6,13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFYLSKMMWFGIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=C(C=C3CCCCCC3=N2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.